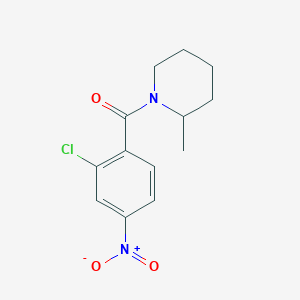
1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 2-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Substitution: Products with nucleophiles replacing the chloro group.
Reduction: 1-(2-Amino-4-nitrobenzoyl)-2-methylpiperidine.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrobenzoyl chloride
- 1-(2-Chloro-4-nitrobenzoyl)-4-phenylpiperazine
- 1-(2-Chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine
Uniqueness
1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine is unique due to the presence of the 2-methylpiperidine ring, which can influence its chemical reactivity and biological activity. The combination of the chloro and nitro groups on the benzoyl moiety also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15ClN2O3 |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15ClN2O3/c1-9-4-2-3-7-15(9)13(17)11-6-5-10(16(18)19)8-12(11)14/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
GGPDJCZDHJKDNU-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B337143.png)
![N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IODOBENZOHYDRAZIDE](/img/structure/B337144.png)
![N-(4-acetylphenyl)-4-{3-nitro-5-[(4-methylphenyl)sulfanyl]phenoxy}benzamide](/img/structure/B337145.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyloxy)acetohydrazide](/img/structure/B337148.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1H-indole-3-carbohydrazide](/img/structure/B337150.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B337151.png)




![Propyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B337163.png)

